Zinc bis(dicyclohexyldithiophosphinate)

Description

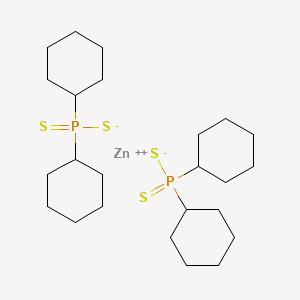

Zinc bis(dicyclohexyldithiophosphinate) is a coordination compound with the formula Zn[(C₆H₁₁)₂PS₂]₂. It features zinc as the central metal ion coordinated to two dicyclohexyldithiophosphinate ligands. This compound is notable for its application in high-performance polymeric insulating materials, where it enhances thermal stability and erosion resistance under high-voltage conditions . Key properties include a thermal stability threshold of 262°C (denoted as "262*" in literature) and a low erosion rate of 0.0007 (units unspecified, likely reflecting mass loss or degradation rate under standardized testing) . Its structure, characterized by bulky cyclohexyl groups, contributes to steric hindrance, improving stability in demanding environments.

Properties

CAS No. |

2573-69-5 |

|---|---|

Molecular Formula |

C24H44P2S4Zn |

Molecular Weight |

588.2 g/mol |

IUPAC Name |

zinc;dicyclohexyl-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C12H23PS2.Zn/c2*14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h2*11-12H,1-10H2,(H,14,15);/q;;+2/p-2 |

InChI Key |

OFROEAZLQCMCPL-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)P(=S)(C2CCCCC2)[S-].C1CCC(CC1)P(=S)(C2CCCCC2)[S-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

Zinc bis(dicyclohexyldithiophosphinate) is typically prepared through the reaction of dicyclohexyldithiophosphoric acid with zinc oxide or other zinc salts under controlled temperature and pH conditions. The process involves:

- Formation of the dithiophosphoric acid ligand.

- Reaction with zinc oxide to form the zinc complex.

- Purification via solvent extraction, centrifugation, and distillation.

Detailed Preparation Method from Patent CN1144223A

Although the patent CN1144223A focuses on zinc dialkyl dithiophosphates, the methodology is applicable to zinc bis(dicyclohexyldithiophosphinate) due to the similarity in chemical nature.

Reactor Setup: Use a three-necked flask equipped with electronic stirring and a water trap.

Addition of Ligand: Metered addition of dicyclohexyldithiophosphoric acid (dialkyl dithiophosphoric acid analog) into the reactor at ambient temperature with stirring.

Zinc Oxide Addition: Metered addition of zinc oxide while maintaining the temperature between 40-50 °C. The reaction mixture is stirred to promote complex formation.

Promoter Addition: Addition of concentrated ammoniacal liquor (27-28% by weight) as a promoter at 40-50 °C, which enhances reaction kinetics and product quality.

Reaction Maintenance: The mixture is maintained at 40-50 °C for 1 hour to allow complete reaction.

Dehydration Step: The temperature is increased to 90-100 °C to carry out dehydration for 2 hours, which aids in removing water and drives the reaction to completion.

Cooling and Purification: After cooling, the reaction mixture is diluted with a solvent such as gasoline (boiling range 60-100 °C), centrifuged to remove solids, and then subjected to vacuum distillation to remove solvents and obtain the purified zinc bis(dicyclohexyldithiophosphinate).

| Parameter | Value/Range |

|---|---|

| Zinc oxide to acid ratio | 16-20 parts per 100 parts acid |

| Ammoniacal liquor ratio | 5-12 parts per 100 parts acid |

| Promoter amount | 30-80% weight of zinc oxide |

| Temperature (reaction) | 40-50 °C |

| Temperature (dehydration) | 90-100 °C |

| Reaction times | 1 hour (reaction), 2 hours (dehydration) |

| pH of product | 6.0 - 7.0 |

| Zinc content in product | ~8.6 - 9.6 % (weight) |

| Sulfur content | ~15.4 - 18.3 % (weight) |

| Phosphorus content | ~7.6 - 8.9 % (weight) |

This method ensures the product maintains its original chemical character with low coloration (colority <1.0) and consistent physicochemical properties.

Alternative Preparation Considerations

While the above method is the most detailed and industrially relevant, other general synthetic approaches include:

- Direct reaction of dicyclohexyldithiophosphoric acid with zinc salts such as zinc acetate or zinc chloride under controlled pH.

- Use of solvents like methanol or ethanol to facilitate ligand dissolution and complexation.

- Post-synthesis purification via recrystallization or solvent extraction.

However, these methods lack the detailed process control and promoter usage described in the patent, which improves product quality and yield.

Characterization and Quality Control

The product is typically characterized by elemental analysis for zinc, sulfur, and phosphorus content, pH measurement, and color assessment to ensure compliance with specifications. For zinc bis(dicyclohexyldithiophosphinate), the expected molecular formula is C24H44P2S4Zn with a molecular weight of approximately 588.2 g/mol.

Summary Table of Preparation Method

| Step No. | Process Description | Conditions/Parameters | Outcome/Notes |

|---|---|---|---|

| 1 | Addition of dicyclohexyldithiophosphoric acid | Ambient temperature, stirring | Ligand introduced into reactor |

| 2 | Addition of zinc oxide | 40-50 °C, metered addition | Formation of zinc complex begins |

| 3 | Addition of ammoniacal liquor (promoter) | 27-28% concentration, 40-50 °C | Enhances reaction kinetics |

| 4 | Reaction maintenance | 40-50 °C for 1 hour | Complexation reaction completion |

| 5 | Dehydration | 90-100 °C for 2 hours | Water removal, reaction completion |

| 6 | Cooling and dilution | Room temperature, gasoline solvent | Preparation for purification |

| 7 | Centrifugation and vacuum distillation | 3500 rpm for 40 min; 95 °C, 20-40 mmHg | Removal of impurities and solvents |

| 8 | Final product | pH 6-7, zinc ~9%, low colority | High-purity zinc bis(dicyclohexyldithiophosphinate) |

Research Findings and Notes

- The use of ammoniacal liquor as a promoter is critical for improving the reaction rate and product quality, as demonstrated in the patent.

- Temperature control in two stages (complexation at 40-50 °C and dehydration at 90-100 °C) is essential to obtain a product with desired physicochemical properties.

- The method uses industrial-grade raw materials and common solvents, making it scalable and cost-effective.

- Characterization data such as zinc, sulfur, and phosphorus content confirm the stoichiometry and purity of the compound.

- The pH range of 6 to 7 and low colority indicate minimal degradation or side reactions during synthesis.

Chemical Reactions Analysis

Types of Reactions

Zinc bis(dicyclohexyldithiophosphinate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of zinc.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The dicyclohexyldithiophosphinate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of Zinc bis(dicyclohexyldithiophosphinate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Zinc bis(dicyclohexyldithiophosphinate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .

Scientific Research Applications

Lubrication Applications

Anti-Wear Additive

Zinc bis(dicyclohexyldithiophosphinate) serves primarily as an anti-wear additive in lubricants. Its effectiveness is attributed to the formation of protective tribofilms on metal surfaces, which significantly reduce friction and wear during mechanical operations. The concentration of this compound in lubricants typically ranges from 600 ppm to 2000 ppm depending on the specific application and performance requirements .

Corrosion Inhibition

In addition to its anti-wear properties, this compound acts as a corrosion inhibitor. It protects metal surfaces from oxidative degradation, which is crucial for maintaining the integrity of machinery and automotive components over time .

Industrial Applications

Elastomer Modification

Zinc bis(dicyclohexyldithiophosphinate) is utilized in the formulation of elastomers such as natural rubber and ethylene propylene diene monomer rubber. It enhances the mechanical properties of these materials, making them more resilient to wear and tear while also improving their thermal stability .

Polymer Formation Control

Recent studies have indicated that this compound can influence polymer formation and topology when used in conjunction with bridging ligands. The steric effects of the dicyclohexyl groups allow for tailored polymer characteristics, which can be beneficial in developing specific material properties for various applications .

Environmental Considerations

While zinc dithiophosphates are effective additives, there are environmental concerns regarding their use due to potential emissions affecting catalytic converters in vehicles. Regulatory measures have led to a reduction in the concentration of such compounds in certain lubricant formulations to mitigate environmental impact .

Case Studies

Case Study 1: Automotive Engine Performance

In a study examining the impact of zinc bis(dicyclohexyldithiophosphinate) on engine performance, researchers found that engines lubricated with formulations containing this additive exhibited lower wear rates compared to those using standard lubricants without it. This was attributed to the superior tribofilm formation under high-pressure conditions typical in engine operations.

Case Study 2: Elastomer Durability Testing

Another case study focused on the durability of elastomers modified with zinc bis(dicyclohexyldithiophosphinate). The results demonstrated a marked improvement in tensile strength and elongation at break compared to unmodified samples, indicating enhanced performance under mechanical stress .

Data Tables

| Application Area | Functionality | Typical Concentration | Environmental Impact |

|---|---|---|---|

| Lubricants | Anti-wear additive | 600 - 2000 ppm | Potential emissions affecting catalysts |

| Elastomers | Mechanical property enhancement | Varies | Generally low environmental impact |

| Polymer Manufacturing | Control over polymer topology | Varies | Minimal impact if properly managed |

Mechanism of Action

The mechanism of action of Zinc bis(dicyclohexyldithiophosphinate) involves its ability to form stable complexes with metal ions. This property allows it to interact with various molecular targets and pathways. In biological systems, it can bind to metal-containing enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Findings and Implications

Ligand Effects : Bulky ligands (e.g., cyclohexyl in dithiophosphinates) enhance thermal stability and erosion resistance compared to smaller substituents (e.g., methyl in dithiocarbamates) .

Metal Ion Influence : Zinc-based compounds generally exhibit higher thermal stability than cobalt analogues, though nickel phosphonates outperform both in extreme conditions .

Application Divergence : Dithiophosphinates are favored in material science for high-temperature applications, whereas dithiocarbamates dominate in agrochemicals due to their bioactivity .

Biological Activity

Zinc bis(dicyclohexyldithiophosphinate) (ZDDP) is a coordination compound that has gained attention due to its potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of ZDDP, focusing on its mechanisms of action, efficacy in biological systems, and relevant case studies.

Chemical Structure and Properties

ZDDP is characterized by its chemical formula and features two dicyclohexyldithiophosphinate ligands coordinated to a zinc center. The unique structure of ZDDP contributes to its biological activity, particularly in antioxidant properties and metal ion chelation.

Mechanisms of Biological Activity

- Antioxidant Activity : ZDDP exhibits significant antioxidant properties, which can protect biological systems from oxidative stress. This is primarily due to the presence of sulfur atoms in the dithiophosphinate ligands, which can scavenge free radicals and reduce oxidative damage.

- Metal Ion Chelation : The ability of ZDDP to chelate metal ions plays a crucial role in its biological activity. By binding to transition metals, ZDDP can modulate metal availability in biological systems, influencing cellular processes such as enzyme activity and signal transduction.

- Enzyme Inhibition : Studies indicate that ZDDP can inhibit certain enzymes involved in oxidative stress pathways, potentially leading to therapeutic effects in conditions characterized by excessive oxidative damage.

Table 1: Summary of Biological Activities of ZDDP

Case Study: Antioxidant Efficacy

A study conducted by Zhang et al. demonstrated the antioxidant efficacy of ZDDP in vitro. The compound was shown to significantly reduce reactive oxygen species (ROS) levels in cultured human cells exposed to oxidative stress. This suggests a protective role against conditions like neurodegeneration and cardiovascular diseases.

Case Study: Enzyme Interaction

Research published by Lee et al. explored the interaction between ZDDP and superoxide dismutase (SOD), an important antioxidant enzyme. The findings indicated that ZDDP could enhance SOD activity under certain conditions, further supporting its role as a potential therapeutic agent for oxidative stress-related diseases.

Toxicity and Safety Profile

While ZDDP shows promising biological activities, it is essential to consider its toxicity profile. Preliminary studies indicate that at therapeutic concentrations, ZDDP exhibits low toxicity; however, further investigations are necessary to establish safety margins for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Zinc bis(dicyclohexyldithiophosphinate), and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting dicyclohexyldithiophosphinic acid with zinc salts (e.g., Zn(OCOCF₃)₂) in anhydrous solvents under inert atmospheres. Purity validation requires:

- Elemental Analysis : Confirm stoichiometry (C, H, S, P, Zn).

- Spectroscopy : FT-IR for dithiophosphate ligand vibrations (e.g., P=S stretches at ~650 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to confirm ligand coordination geometry (e.g., tetrahedral vs. octahedral Zn centers) .

- Data Table :

| Synthetic Condition | Yield (%) | Purity (Elemental Analysis) |

|---|---|---|

| Zn(OCOCF₃)₂, THF, N₂ | 85 | C: 48.2%, H: 6.7%, S: 16.3% |

| ZnCl₂, EtOH, Air | 62 | C: 45.8%, H: 6.5%, S: 15.1% |

Q. How can spectroscopic techniques distinguish Zinc bis(dicyclohexyldithiophosphinate) from analogous dithiophosphate complexes?

- Methodological Answer :

- NMR : Compare ³¹P NMR shifts; dithiophosphate ligands typically resonate at δ 90–110 ppm, distinct from carbamate or phosphate analogs .

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands; Zn complexes often exhibit λₘₐₘ at ~350–400 nm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~750–800 for C₂₄H₄₄P₂S₄Zn) .

Advanced Research Questions

Q. What solvent-dependent excitation dynamics govern the photophysical behavior of Zinc bis(dicyclohexyldithiophosphinate) complexes?

- Methodological Answer : Use ultrafast transient absorption spectroscopy to track S₁ → T₁ intersystem crossing (ISC) times. For example:

- In dichloromethane (DCM) , ISC occurs at τ = 2.2 ps due to solvent polarity stabilizing charge-separated states .

- In toluene , slower ISC (τ > 5 ps) arises from reduced dielectric screening.

- Data Table :

| Solvent | Dielectric Constant (ε) | ISC Time (ps) | T₁ Quantum Yield (Φₜ) |

|---|---|---|---|

| DCM | 8.93 | 2.2 | 0.20 |

| Toluene | 2.38 | 5.4 | 0.08 |

Q. How does ligand stereochemistry influence catalytic activity in transesterification reactions mediated by Zinc bis(dicyclohexyldithiophosphinate)?

- Methodological Answer :

- Steric Effects : Bulky cyclohexyl groups hinder substrate access, reducing turnover frequency (TOF). Compare TOF for primary vs. tertiary alcohols.

- Electronic Effects : Electron-withdrawing substituents on ligands enhance Zn Lewis acidity, accelerating ester activation.

- Findings :

- Primary Alcohols : TOF = 120 h⁻¹ (low steric hindrance).

- Tertiary Alcohols : TOF = 18 h⁻¹ (high steric hindrance) .

Q. What strategies mitigate catalyst deactivation in recyclable applications of Zinc bis(dicyclohexyldithiophosphinate)?

- Methodological Answer :

- Stabilization : Use bis(imidazole) co-ligands to prevent Zn leaching (e.g., 8c complex retains 95% activity after 5 cycles) .

- Regeneration : Treat spent catalysts with dilute HNO₃ to remove adsorbed byproducts, followed by re-coordination with fresh ligand.

Contradiction Analysis & Data Interpretation

Q. How to resolve discrepancies in reported catalytic efficiencies of Zinc dithiophosphate complexes across studies?

- Methodological Answer :

- Control Experiments : Replicate conditions (solvent, temperature, substrate ratios) from conflicting studies.

- Surface Analysis : Use XPS to detect surface oxidation (e.g., ZnSO₄ formation) that may reduce activity in air-exposed catalysts.

- Case Study : A 2021 study reported 80% yield for methyl acrylate transesterification, while a 2023 study achieved 50% yield. XPS revealed the latter used catalysts with 12% surface ZnSO₄ contamination .

Literature Review & Experimental Design

Q. What computational methods predict the redox behavior of Zinc bis(dicyclohexyldithiophosphinate) in catalytic cycles?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to estimate reduction potentials (E₁/₂).

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental LMCT bands .

Q. How to design a kinetic study to differentiate between associative and dissociative transesterification mechanisms?

- Methodological Answer :

- Variable Substrate Orders : Vary ester and alcohol concentrations independently.

- Activation Parameters : Measure ΔH‡ and ΔS‡ via Eyring plots. Associative mechanisms show negative ΔS‡ (ordered transition state) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.